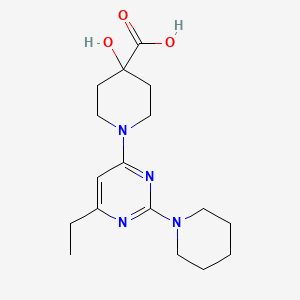
1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid, also known as EPPA, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. EPPA is a piperidine derivative that has been synthesized and studied for its potential as a drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid involves its interaction with specific targets in the body, such as enzymes and proteins. This compound has been shown to bind to these targets and inhibit their activity, leading to a reduction in the progression of the disease. The exact mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been found to have anti-inflammatory and antioxidant properties, which may contribute to its activity against certain diseases. This compound has also been shown to have an effect on the immune system, and it may help to boost the body's natural defenses against infections.
実験室実験の利点と制限
One advantage of using 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid in lab experiments is its specificity for certain disease targets. This can make it a useful tool for studying the mechanisms of these diseases and developing new treatments. However, one limitation of using this compound is its potential for toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
将来の方向性
There are several future directions for research on 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid. One area of interest is its potential as a treatment for cancer. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential as an anti-inflammatory agent. This compound has been found to have anti-inflammatory properties, and it may be useful for treating inflammatory diseases such as arthritis and asthma. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the body.
合成法
The synthesis of 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid involves several steps, including the preparation of the pyrimidine and piperidine moieties, followed by their coupling to form the final compound. The synthesis of this compound has been reported in several research articles, and the process has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against several disease targets, including cancer, inflammation, and viral infections. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
特性
IUPAC Name |
1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-13-12-14(19-16(18-13)21-8-4-3-5-9-21)20-10-6-17(24,7-11-20)15(22)23/h12,24H,2-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXNGOCGPXBPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCCC2)N3CCC(CC3)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409657.png)
![methyl 5-oxo-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)pentanoate](/img/structure/B5409662.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5409674.png)
![6-[(diethylamino)methyl]-N-[(6-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5409680.png)
![4-tert-butyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5409695.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5409697.png)
![5-(benzylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5409707.png)
![1-{1-[2-(4-fluorophenoxy)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409711.png)
![8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-(4-methylphenyl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5409715.png)
![N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5409720.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5409721.png)
![7-(2-chloro-4-methylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5409729.png)
![1-butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5409731.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)but-3-enamide](/img/structure/B5409735.png)